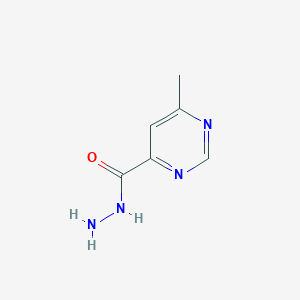
6-Methylpyrimidine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylpyrimidine-4-carbohydrazide is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at the 6-position and a carbohydrazide group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, making them valuable in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyrimidine-4-carbohydrazide typically involves the reaction of 6-methylpyrimidine-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methylpyrimidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 4-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
6-Methylpyrimidine-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 6-Methylpyrimidine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 6-Methylpyrimidine-4-carboxylic acid
- 4-Amino-6-methylpyrimidine
- 6-Methyl-2,4-dihydroxypyrimidine
Comparison: 6-Methylpyrimidine-4-carbohydrazide is unique due to its carbohydrazide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while 6-Methylpyrimidine-4-carboxylic acid is primarily used as an intermediate in organic synthesis, this compound’s hydrazide functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .
Propriétés
Numéro CAS |
89691-95-2 |
|---|---|
Formule moléculaire |
C6H8N4O |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
6-methylpyrimidine-4-carbohydrazide |
InChI |
InChI=1S/C6H8N4O/c1-4-2-5(6(11)10-7)9-3-8-4/h2-3H,7H2,1H3,(H,10,11) |
Clé InChI |
YDRQGYGLVJXTPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=N1)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13101528.png)

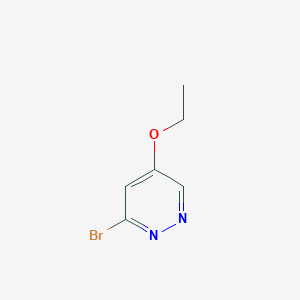
![4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101549.png)
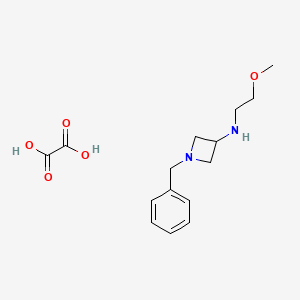


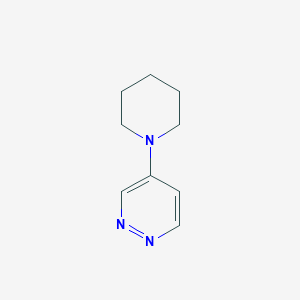
![7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13101579.png)
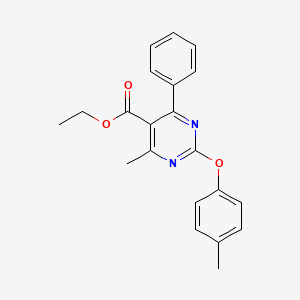
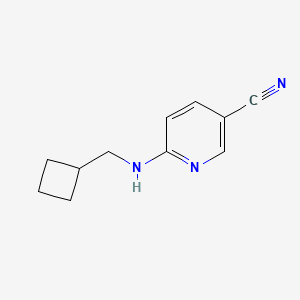
![1-(2-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B13101630.png)
![2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine](/img/structure/B13101633.png)
![2'-Chloro-N-cyclohexyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B13101641.png)
